Ethanolammonium nitrate Ethanolammonium nitrate Ethanolammonium nitrate is an organoammonium salt resulting from the mixing of equimolar amounts of nitric acid and ethanolamine. It has a role as a protic solvent. It is an organoammonium salt and an ionic liquid. It contains a nitrate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1905635
InChI: InChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1
SMILES: C(CO)[NH3+].[N+](=O)([O-])[O-]
Molecular Formula: C2H8N2O4
Molecular Weight: 124.1 g/mol

Ethanolammonium nitrate

CAS No.:

Cat. No.: VC1905635

Molecular Formula: C2H8N2O4

Molecular Weight: 124.1 g/mol

* For research use only. Not for human or veterinary use.

Ethanolammonium nitrate -

Specification

Molecular Formula C2H8N2O4
Molecular Weight 124.1 g/mol
IUPAC Name 2-hydroxyethylazanium;nitrate
Standard InChI InChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1
Standard InChI Key LZJIBRSVPKKOSI-UHFFFAOYSA-O
SMILES C(CO)[NH3+].[N+](=O)([O-])[O-]
Canonical SMILES C(CO)[NH3+].[N+](=O)([O-])[O-]

Introduction

Chemical Identity and Structure

Ethanolammonium nitrate is an organoammonium salt formed through the reaction of equimolar amounts of nitric acid and ethanolamine. The compound features a distinctive molecular structure characterized by the following properties:

PropertyValue
Molecular FormulaC₂H₈N₂O₄
Molecular Weight124.1 g/mol
IUPAC Name2-hydroxyethylazanium;nitrate
Standard InChIInChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1
Standard InChIKeyLZJIBRSVPKKOSI-UHFFFAOYSA-O
SMILES NotationC(CO)[NH3+].N+([O-])[O-]

The chemical structure consists of the ethanolammonium cation (C₂H₈NO⁺) and the nitrate anion (NO₃⁻). The cation contains a hydroxyethyl group attached to a protonated nitrogen atom, which contributes to its distinctive hydrogen bonding capabilities and solvation properties.

Synthesis and Preparation Methods

Ethanolammonium nitrate can be synthesized through a straightforward acid-base reaction process:

Standard Synthesis Procedure

The preparation of ethanolammonium nitrate involves the reaction of nitric acid with ethanolamine. This process requires:

  • Mixing of equimolar amounts of the reactants under controlled conditions

  • Careful temperature regulation to optimize yields and product purity

  • Purification steps to achieve high-quality final product

The reaction follows a simple neutralization pathway where the basic nitrogen of ethanolamine accepts a proton from nitric acid, forming the ionic product. This synthesis approach is relatively straightforward and can be conducted in standard laboratory settings.

Physical and Chemical Properties

Ethanolammonium nitrate exhibits a range of physical and chemical properties that distinguish it from other related compounds:

Physical State and Characteristics

Ethanolammonium nitrate remains in a liquid state at room temperature due to its ionic nature, classifying it as a protic ionic liquid. This property makes it particularly valuable for applications requiring liquid-phase ionic media without the need for elevated temperatures.

Solubility and Interactions

The compound demonstrates excellent solubility in water and polar solvents, reflecting its ionic character and hydrogen bonding capabilities. Unlike its structural analog ethylammonium nitrate, ethanolammonium nitrate lacks distinctive amphiphilic character, as revealed by surface tensiometry studies of binary mixtures.

Surface Chemistry and Interfacial Behavior

Research into the surface properties of ethanolammonium nitrate has revealed important insights into its molecular interactions and behavior at interfaces.

Surface Film Properties

Studies of binary mixtures containing ethanolammonium nitrate, ethylammonium nitrate, and water have provided valuable information about its surface behavior:

  • Surface films incorporating ethanolammonium nitrate show the presence of nitrate counterions

  • The saturated adsorbed film structure is primarily determined by electrostatic and hydrogen bonding interactions

  • Unlike systems dominated by ethylammonium nitrate, alkyl chain packing plays a minimal role in film formation and stability

Comparative Surface Analysis

When compared with related compounds such as ethylammonium nitrate (EAN), ethanolammonium nitrate exhibits distinct differences in surface behavior:

PropertyEthanolammonium NitrateEthylammonium Nitrate
Amphiphilic CharacterNot distinctly amphiphilicShows distinctive amphiphilic character
Surface Film StructureGoverned by electrostatic and H-bondingInfluenced by both ionic interactions and alkyl chain effects
Molecular AreaDetermined by ionic and H-bonding constraintsAffected by alkyl chain packing considerations

This comparative analysis highlights the unique interfacial properties of ethanolammonium nitrate, particularly in relation to its structural analogues.

Comparison with Related Ionic Liquids

To better understand ethanolammonium nitrate in context, it is valuable to compare it with related ionic liquids, particularly ethylammonium nitrate (EAN):

PropertyEthanolammonium NitrateEthylammonium Nitrate
Molecular Weight124.1 g/mol109.1 g/mol
Functional GroupsContains hydroxyl groupNo hydroxyl group
Melting PointNot specified in available sources12°C
AppearanceNot specified in available sourcesColorless liquid
DensityNot specified in available sources1.261 g/ml
Historical SignificanceRecently studied compoundFirst reported room-temperature ionic liquid (1914)

While ethylammonium nitrate has been extensively studied since its description by Paul Walden in 1914, ethanolammonium nitrate represents a more recent area of investigation with distinct properties and potential applications.

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